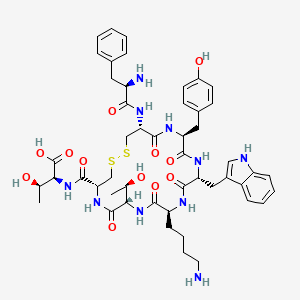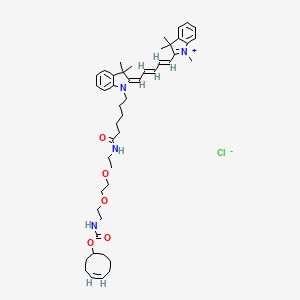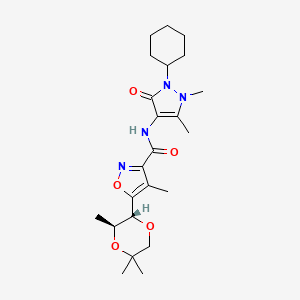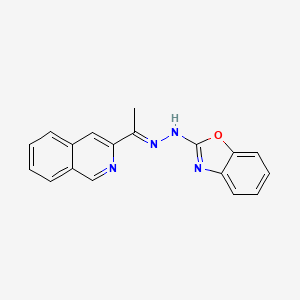
Antitumor agent-119
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Antitumor agent-119 involves the formation of a hydrazone derivative from 2-benzoxazole. The general synthetic route includes the reaction of 2-benzoxazole with hydrazine derivatives under controlled conditions to form the desired hydrazone compound . The reaction typically requires a solvent such as ethanol or methanol and is carried out at elevated temperatures to ensure complete reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is purified using techniques such as recrystallization or chromatography to achieve the desired quality for pharmaceutical applications .
Analyse Chemischer Reaktionen
Types of Reactions
Antitumor agent-119 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazone group to amines.
Substitution: The benzoxazole ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophiles like alkyl halides or acyl chlorides are used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced amines, and substituted benzoxazole compounds .
Wissenschaftliche Forschungsanwendungen
Antitumor agent-119 has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying hydrazone chemistry and its reactivity.
Biology: Investigated for its effects on various biological pathways and cellular processes.
Medicine: Explored for its potential as an anticancer agent in preclinical and clinical studies.
Industry: Utilized in the development of new anticancer drugs and therapeutic agents
Wirkmechanismus
Antitumor agent-119 exerts its effects by targeting specific molecular pathways involved in cancer cell proliferation. It inhibits the activity of key enzymes and proteins, leading to cell cycle arrest and apoptosis. The compound interacts with DNA and disrupts its replication, thereby preventing cancer cell growth .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Aurone derivatives: Similar in structure and exhibit anticancer properties.
Indanone derivatives: Share a similar mechanism of action and are used in cancer research
Uniqueness
Antitumor agent-119 is unique due to its high potency and selectivity towards specific cancer cell lines. Its hydrazone derivative structure provides a distinct mode of action compared to other anticancer agents .
Eigenschaften
Molekularformel |
C18H14N4O |
|---|---|
Molekulargewicht |
302.3 g/mol |
IUPAC-Name |
N-[(E)-1-isoquinolin-3-ylethylideneamino]-1,3-benzoxazol-2-amine |
InChI |
InChI=1S/C18H14N4O/c1-12(16-10-13-6-2-3-7-14(13)11-19-16)21-22-18-20-15-8-4-5-9-17(15)23-18/h2-11H,1H3,(H,20,22)/b21-12+ |
InChI-Schlüssel |
CQYWNLWTQUEJRG-CIAFOILYSA-N |
Isomerische SMILES |
C/C(=N\NC1=NC2=CC=CC=C2O1)/C3=CC4=CC=CC=C4C=N3 |
Kanonische SMILES |
CC(=NNC1=NC2=CC=CC=C2O1)C3=CC4=CC=CC=C4C=N3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


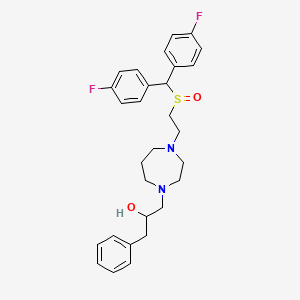
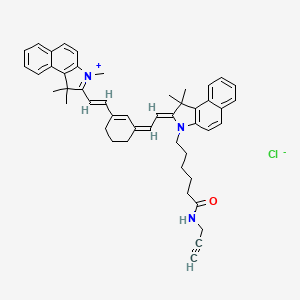
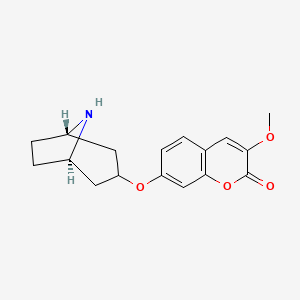
![N-[(E)-(2,4-dichlorophenyl)methylideneamino]-2-[3-[2-[(2E)-2-[(2,4-dichlorophenyl)methylidene]hydrazinyl]-2-oxoethoxy]-4-[(1,3-diethyl-4,6-dioxo-2-sulfanylidene-1,3-diazinan-5-ylidene)methyl]phenoxy]acetamide](/img/structure/B12376105.png)

![(1S,2S,5S,7R,9S,10S,15S,18R)-12,12-dimethyl-6-methylidene-17-oxapentacyclo[7.6.2.15,8.01,11.02,8]octadecane-7,9,10,15,18-pentol](/img/structure/B12376122.png)
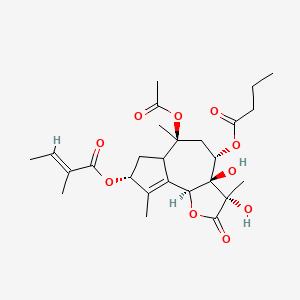
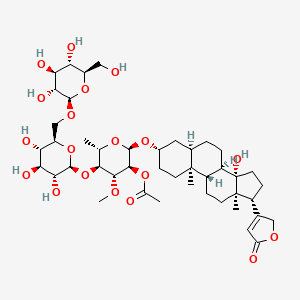
![2-amino-N-[4-(dimethylamino)-1,3-thiazol-2-yl]-4-methyl-1,3-oxazole-5-carboxamide](/img/structure/B12376143.png)
